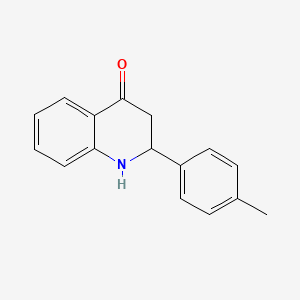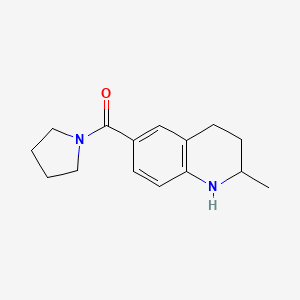
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline ring, followed by the introduction of the pyrrolidinyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of specialized products with specific properties.
Wirkmechanismus
The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays, drug development, or other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydroquinoline: A methyl-substituted derivative of tetrahydroquinoline, known for its use in medicinal chemistry.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive small-molecule fragment used in chemoproteomic studies.
Uniqueness
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone stands out due to its combination of the tetrahydroquinoline and pyrrolidinyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications, from synthetic chemistry to drug discovery.
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20N2O/c1-11-4-5-12-10-13(6-7-14(12)16-11)15(18)17-8-2-3-9-17/h6-7,10-11,16H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
XLQXYZRNVGQRNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)
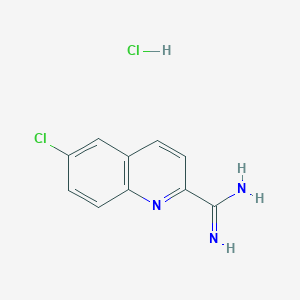

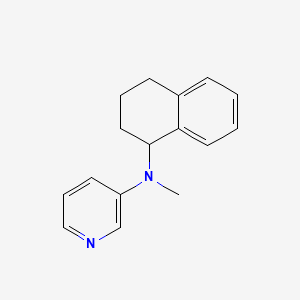


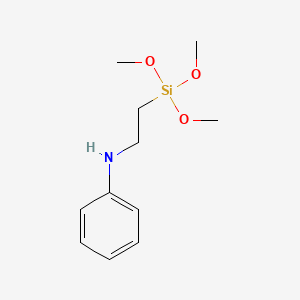


![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)
